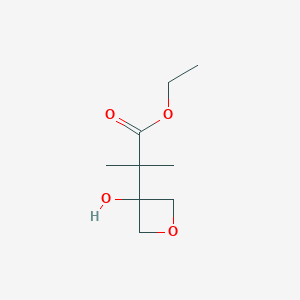
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a hydroxy group and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an epoxide with a nucleophile under basic conditions to form the oxetane ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves the esterification of the hydroxyoxetane with ethyl 2-methylpropanoate. This can be done using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of ethyl 2-(3-oxetan-3-yl)-2-methylpropanoate.
Reduction: Formation of ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanol.
Substitution: Formation of ethyl 2-(3-chlorooxetan-3-yl)-2-methylpropanoate.
科学研究应用
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active oxetane moiety, which can then interact with enzymes and receptors.
相似化合物的比较
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(3-hydroxyoxetan-3-yl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(3-chlorooxetan-3-yl)-2-methylpropanoate: Similar structure but with a chloro group instead of a hydroxy group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-13-7(10)8(2,3)9(11)5-12-6-9/h11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHRZYYLKSTZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1(COC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-methoxyphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2794223.png)
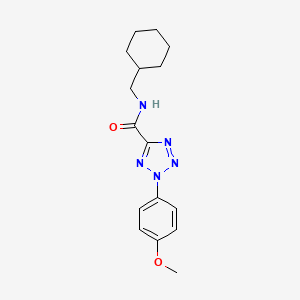

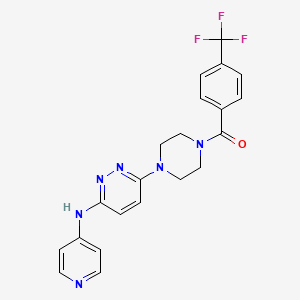
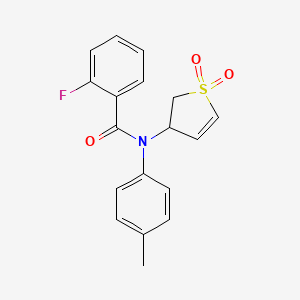
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)
![N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2794238.png)
![N-(5-fluoro-2-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2794239.png)
![2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2794240.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2794241.png)

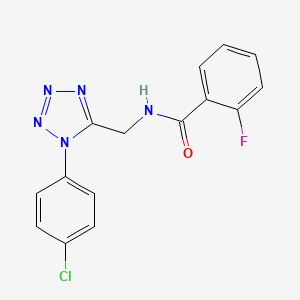
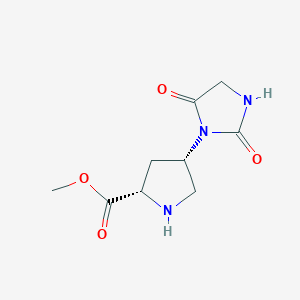
![N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2794246.png)
